Biochemical Potency: Cdk7-IN-27 Exhibits 5.8-Fold Higher Affinity than Covalent Clinical Candidate SY-1365
In biochemical assays, Cdk7-IN-27 demonstrates a Ki of 3 nM for CDK7, compared to SY-1365's reported Ki of 17.4 nM [1][2]. This represents a 5.8-fold improvement in binding affinity. Although both compounds target the CDK7 ATP-binding site, Cdk7-IN-27's higher affinity may translate to lower effective concentrations in cellular assays.
| Evidence Dimension | CDK7 binding affinity (Ki) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | SY-1365 (Mevociclib): 17.4 nM |
| Quantified Difference | 5.8-fold higher affinity |
| Conditions | Absorbance kinetic assay with CDK7/Cyclin H/MAT1 complex |
Why This Matters
Higher biochemical potency may reduce the required compound concentration in cellular assays, potentially minimizing off-target effects and cytotoxicity unrelated to CDK7 inhibition.
- [1] TargetMol. CDK7-IN-27 (Compound 37) Datasheet. T209449. View Source
- [2] TargetMol. Mevociclib (SY-1365) Datasheet. T15090. View Source
